REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[CH2:3][O:4][CH2:5][CH2:6][O:7]C1CCCCO1.[Br-].[Mg+2].[Br-]>C(OCC)C>[F:1][C:2]([F:15])([F:14])[CH2:3][O:4][CH2:5][CH2:6][OH:7] |f:1.2.3|
|
Name
|
2-tetrahydropyran-2-yloxyethyl 2,2,2-trifluorethyl ether
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
FC(COCCOC1OCCCC1)(F)F
|
Name
|
|
Quantity
|
6 mmol
|
Type
|
reactant
|
Smiles
|
[Br-].[Mg+2].[Br-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extract with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic layer over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(COCCO)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |